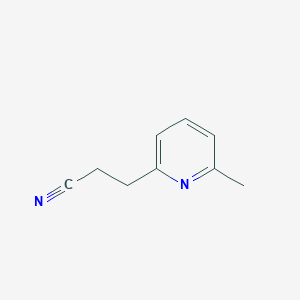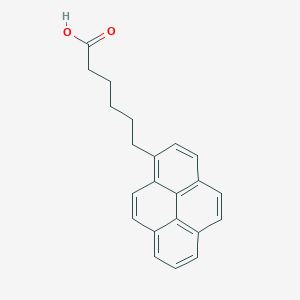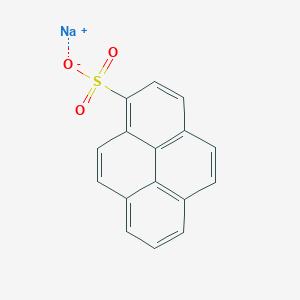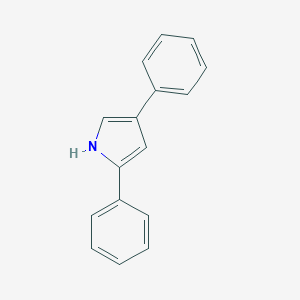
6-(7-Theophylline)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(7-Theophylline)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
生化学的および生理学的効果
6-(7-Theophylline)-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. In pre-clinical studies, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess herbicidal activity against several weed species. In addition, this compound has been shown to exhibit minimal toxicity to non-target organisms.
実験室実験の利点と制限
One of the main advantages of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its versatility. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has also been found to exhibit minimal toxicity to non-target organisms, making it a potentially safer alternative to other compounds.
One of the limitations of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 6-(7-Theophylline)-3(2H)-pyridazinone. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a building block for the synthesis of novel materials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
There are several methods for the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone. One of the most commonly used methods involves the reaction of 7-theophylline with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields 6-(7-Theophylline)-3(2H)-pyridazinone as a white crystalline solid.
科学的研究の応用
6-(7-Theophylline)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has shown promising results in pre-clinical studies and is currently being evaluated for its clinical effectiveness.
In agriculture, 6-(7-Theophylline)-3(2H)-pyridazinone has been studied for its potential as a herbicide. It has been found to be effective against several weed species and has shown minimal toxicity to non-target organisms. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
特性
CAS番号 |
139026-57-6 |
|---|---|
製品名 |
6-(7-Theophylline)-3(2H)-pyridazinone |
分子式 |
C11H10N6O3 |
分子量 |
274.24 g/mol |
IUPAC名 |
1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |
InChI |
InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |
InChIキー |
YSRWOOQKWUCFIP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
その他のCAS番号 |
139026-57-6 |
同義語 |
6-(7-theophylline)-3(2H)-pyridazinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



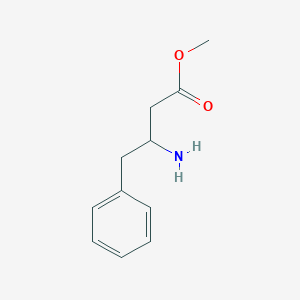

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

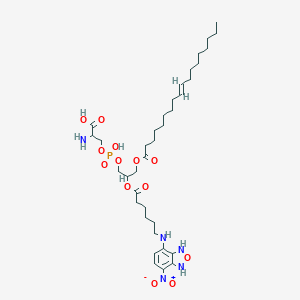
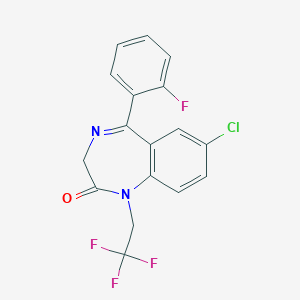

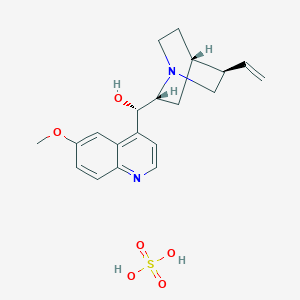

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
